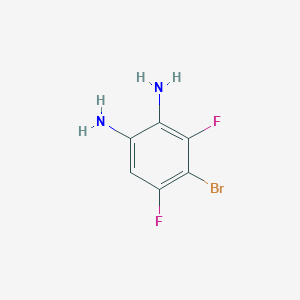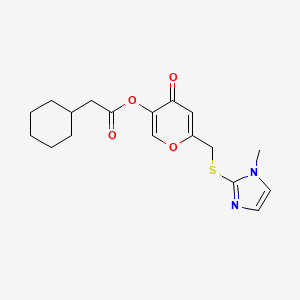
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate is a complex organic molecule that features a combination of imidazole, thioether, pyranone, and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate can be achieved through a multi-step process involving the following key steps:
-
Formation of the Imidazole-Thioether Intermediate
Starting Materials: 1-methyl-1H-imidazole and a suitable thiol reagent.
Reaction Conditions: The imidazole is reacted with the thiol reagent in the presence of a base such as sodium hydride or potassium carbonate to form the imidazole-thioether intermediate.
-
Synthesis of the Pyranone Core
Starting Materials: A suitable diketone or ketoester.
Reaction Conditions: The diketone or ketoester undergoes cyclization under acidic or basic conditions to form the pyranone core.
-
Coupling of the Imidazole-Thioether Intermediate with the Pyranone Core
Starting Materials: The imidazole-thioether intermediate and the pyranone core.
Reaction Conditions: The two intermediates are coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired compound.
-
Esterification
Starting Materials: The coupled intermediate and cyclohexylacetic acid.
Reaction Conditions: The esterification reaction is carried out using a suitable esterification reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation of the thioether group to form sulfoxides or sulfones.
-
Reduction
Reagents: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Typically carried out under anhydrous conditions.
Products: Reduction of the carbonyl group to form alcohols.
-
Substitution
Reagents: Nucleophiles such as amines, alcohols, or thiols.
Conditions: Typically carried out under basic or acidic conditions.
Products: Substitution of the ester group to form amides, ethers, or thioethers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Acidic or basic catalysts such as sulfuric acid, hydrochloric acid, sodium hydroxide, or potassium carbonate.
Applications De Recherche Scientifique
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate: has a wide range of scientific research applications:
-
Medicinal Chemistry
- Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
- Investigation of its pharmacokinetic and pharmacodynamic properties.
-
Organic Synthesis
- Use as a building block for the synthesis of more complex molecules.
- Study of its reactivity and functional group transformations.
-
Material Science
- Exploration of its potential use in the development of new materials with unique properties.
- Investigation of its thermal and mechanical properties.
-
Biological Research
- Study of its interactions with biological macromolecules such as proteins and nucleic acids.
- Investigation of its potential as a biochemical probe or tool.
Mécanisme D'action
The mechanism of action of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects through the following pathways:
-
Enzyme Inhibition
- Binding to the active site of an enzyme and inhibiting its activity.
- Potential targets include proteases, kinases, and oxidoreductases.
-
Receptor Modulation
- Binding to a receptor and modulating its activity.
- Potential targets include G-protein coupled receptors (GPCRs) and ion channels.
-
Signal Transduction Pathways
- Modulation of intracellular signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway.
- Potential effects on cell proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate: can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl acetate: Lacks the cyclohexyl group, which may affect its biological activity and physicochemical properties.
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate: Contains a phenyl group instead of a cyclohexyl group, which may result in different interactions with molecular targets.
-
Uniqueness
- The presence of the cyclohexyl group in This compound may confer unique steric and electronic properties, potentially leading to distinct biological activities and reactivity profiles.
Propriétés
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-20-8-7-19-18(20)25-12-14-10-15(21)16(11-23-14)24-17(22)9-13-5-3-2-4-6-13/h7-8,10-11,13H,2-6,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVSEKQICSXBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2657605.png)
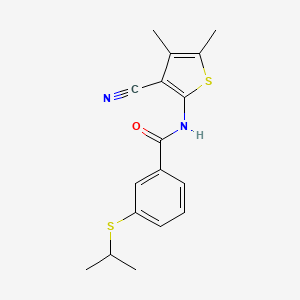
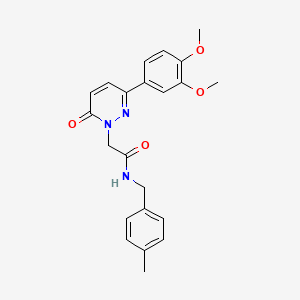
![2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2657608.png)
![2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine](/img/structure/B2657610.png)
![2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid](/img/new.no-structure.jpg)
![4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2657615.png)
![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2657616.png)
![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2657617.png)
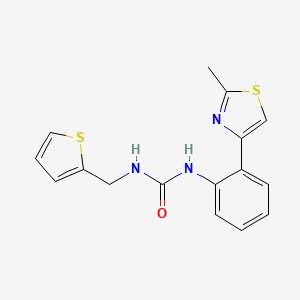
![1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane](/img/structure/B2657623.png)
![[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B2657625.png)
